molecular formula C7H13N3 B13495648 (5-Isopropyl-1H-pyrazol-3-yl)methanamine

(5-Isopropyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B13495648
M. Wt: 139.20 g/mol
InChI Key: MNZBVKNKMVMWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methanamine group attached to the pyrazole ring, with an isopropyl group at the 5-position. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine typically involves the cyclization of appropriate hydrazones with nitroolefins. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in a suitable solvent like ethanol or dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the pyrazole ring can lead to the formation of dihydropyrazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a valuable compound in biological research.

Medicine: In medicinal chemistry, [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific diseases.

Industry: The compound finds applications in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Uniqueness: [5-(propan-2-yl)-1H-pyrazol-3-yl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methanamine group and the isopropyl group at the 5-position differentiates it from other pyrazole derivatives, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(3-propan-2-yl-1H-pyrazol-5-yl)methanamine

InChI

InChI=1S/C7H13N3/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4,8H2,1-2H3,(H,9,10)

InChI Key

MNZBVKNKMVMWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.